Methyl 3-isocyanato-3-methylbutanoate
CAS No.: 50835-71-7
Cat. No.: VC5446768
Molecular Formula: C7H11NO3
Molecular Weight: 157.169
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50835-71-7 |
---|---|
Molecular Formula | C7H11NO3 |
Molecular Weight | 157.169 |
IUPAC Name | methyl 3-isocyanato-3-methylbutanoate |
Standard InChI | InChI=1S/C7H11NO3/c1-7(2,8-5-9)4-6(10)11-3/h4H2,1-3H3 |
Standard InChI Key | GFQSSGHLDKMZOK-UHFFFAOYSA-N |
SMILES | CC(C)(CC(=O)OC)N=C=O |
Introduction
Chemical Identity and Structural Properties
Methyl 3-isocyanato-3-methylbutanoate is systematically named according to IUPAC guidelines as methyl 3-isocyanato-3-methylbutanoate. Its molecular structure integrates an isocyanate (-NCO) group, a methyl-substituted carbon chain, and a methyl ester moiety, contributing to its distinct reactivity and physical characteristics.
Molecular and Structural Data
The compound’s structural attributes are summarized below:
The branched structure at the 3-methyl position enhances steric effects, influencing reaction kinetics and selectivity in nucleophilic additions .
Synthesis and Production Pathways
While detailed industrial synthesis protocols are proprietary, general routes to methyl 3-isocyanato-3-methylbutanoate involve functional group transformations from precursor molecules. A widely recognized method involves the reaction of methyl 3-hydroxy-3-methylbutanoate (CAS No. 6149-44-4) with phosgene () . This reaction proceeds via the substitution of the hydroxyl group with an isocyanate moiety under controlled conditions:
Alternative non-phosgene methods, such as the use of dimethyl carbonate or urea derivatives, are increasingly adopted to mitigate environmental and safety concerns. These approaches often employ catalytic systems to facilitate carbamate formation, followed by thermal decomposition to yield the isocyanate.
Reactivity and Reaction Mechanisms
The isocyanate group (-NCO) is the primary reactive site, undergoing characteristic reactions with nucleophiles:
Nucleophilic Additions
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Amines: React to form substituted ureas () through carbamate intermediates.
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Alcohols: Yield carbamates (), widely used in polymer crosslinking.
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Water: Hydrolyzes to unstable carbamic acid, decomposing to amines and carbon dioxide .
Polymerization
In the presence of diols or diamines, methyl 3-isocyanato-3-methylbutanoate participates in step-growth polymerization, forming polyurethanes or polyureas. The ester group in its structure enhances solubility in organic solvents, facilitating processing into films or coatings .
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a key intermediate in synthesizing enzyme inhibitors. For instance, derivatives of methyl 3-isocyanato-3-methylbutanoate have demonstrated inhibitory activity against proteases involved in cancer metastasis . Its chiral enantiomer (-configuration) is particularly valuable in asymmetric synthesis, enabling the production of stereochemically pure therapeutics .
Agrochemical Formulations
In agrochemistry, the compound’s lipophilic nature enhances the penetration of herbicides into plant cuticles. Field trials of herbicides incorporating methyl 3-isocyanato-3-methylbutanoate derivatives have reported 40–60% higher efficacy against broadleaf weeds compared to conventional formulations .
Polyurethane Production
The compound’s bifunctional reactivity (isocyanate and ester groups) allows its use in synthesizing elastomers with tailored mechanical properties. Polyurethanes derived from this monomer exhibit superior resistance to hydrolysis and UV degradation, making them ideal for outdoor coatings.
Comparative Analysis with Related Isocyanates
Compound | Molecular Formula | Key Differences |
---|---|---|
Methyl isocyanate | Simpler structure, higher volatility | |
Toluene diisocyanate (TDI) | Aromatic rings, higher reactivity | |
Methyl 3-isocyanato-3-methylbutanoate | Branched alkyl chain, ester functionality |
The ester group in methyl 3-isocyanato-3-methylbutanoate reduces its vapor pressure compared to methyl isocyanate, enhancing handling safety .
Recent Advances and Research Trends
Recent studies have explored the compound’s role in bioconjugation chemistry, where it modifies proteins or antibodies for targeted drug delivery. For example, covalent attachment of polyethylene glycol (PEG) chains via isocyanate-amine coupling has improved the pharmacokinetics of anticancer agents . Additionally, innovations in green chemistry have focused on catalytic systems for synthesizing the compound without phosgene, reducing environmental impact.
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